molecular formula C10H13ClN4 B1432993 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride CAS No. 1394040-44-8

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1432993
CAS No.: 1394040-44-8
M. Wt: 224.69 g/mol
InChI Key: MOWDGWFFMXIISD-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 1-position and an ethylamine moiety at the 4-position, with a hydrochloride counterion. Its crystal structure has been resolved in complex with the HRP-2 PWWP domain (PDB ID: 7HGC), demonstrating its utility in studying protein-ligand interactions . The molecular weight of the compound is approximately 224.69 g/mol (C₁₀H₁₃ClN₄), as inferred from structurally similar analogs .

Properties

IUPAC Name

1-(1-phenyltriazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9;/h2-8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWDGWFFMXIISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-44-8
Record name 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthesis Strategy Overview

The general synthetic approach to 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves:

  • Formation of an azide intermediate from a suitable precursor.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a phenyl-substituted alkyne to form the 1,2,3-triazole ring.
  • Introduction or retention of the ethanamine group.
  • Conversion to the hydrochloride salt for enhanced stability and handling.

This approach leverages the regioselectivity and efficiency of CuAAC to assemble the triazole ring with precise substitution.

Preparation of Key Intermediates

Azide Intermediate Synthesis

A crucial intermediate is the azide derivative prepared from an appropriate tosylate or halide precursor. For example, a tosylated ethanamine derivative can be converted to the azide by nucleophilic substitution with sodium azide in polar aprotic solvents such as DMF at elevated temperatures (~70°C), achieving yields around 78%.

Step Reagents/Conditions Yield (%) Notes
Tosylate to Azide NaN3, DMF, 70°C, 3 h 78 Efficient nucleophilic substitution

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core 1,2,3-triazole ring is formed by cycloaddition of the azide intermediate with a phenylacetylene derivative:

  • Catalyst: Copper(I) iodide (CuI)
  • Base: Triethylamine (Et3N)
  • Solvent: Acetonitrile (MeCN)
  • Temperature: Room temperature
  • Reaction time: ~3 hours

This reaction yields the 1-(1-phenyl-1H-1,2,3-triazol-4-yl) ethanamine derivative with yields typically between 76% and 82%.

Step Reagents/Conditions Yield (%) Notes
Azide + Phenylacetylene (CuAAC) CuI (2 equiv), Et3N (3 equiv), MeCN, RT, 3 h 76–82 Regioselective 1,4-substituted triazole formation

The product is isolated by extraction and purified via flash chromatography.

Conversion to Hydrochloride Salt

The free amine form of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), which facilitates crystallization and enhances compound stability and solubility for further applications.

Alternative Synthetic Routes and Functionalization

Other literature sources describe related synthetic routes involving:

  • Mitsunobu reaction to introduce chiral centers and functional groups on precursors.
  • Reduction steps using DIBAL-H to convert esters to alcohols, followed by tosylation and azide substitution.
  • Suzuki–Miyaura cross-coupling to diversify aryl substituents on the triazole ring for analog synthesis.
  • Amide coupling and click chemistry for related triazole derivatives with sulfonamide or amide linkers.

These methods demonstrate the versatility of triazole chemistry but are generally more complex than the direct CuAAC approach for the target compound.

Research Findings and Analytical Data

  • Yields: The CuAAC step typically affords yields above 75%, indicating high efficiency.
  • Spectroscopic Confirmation: The triazole proton appears as a singlet near δ 8.0 ppm in ^1H NMR; aromatic protons appear between δ 7.0–7.8 ppm. Mass spectrometry confirms molecular weights consistent with the target compound.
  • Reaction Conditions: Mild conditions (room temperature, ambient pressure) and aqueous or mixed solvents are often employed, enhancing environmental compatibility.
  • Purification: Flash chromatography and recrystallization are standard for obtaining analytically pure products.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Azide formation NaN3, DMF, 70°C, 3 h ~78 Nucleophilic substitution
2 CuAAC (1,3-dipolar cycloaddition) CuI, Et3N, MeCN, RT, 3 h 76–82 Regioselective triazole formation
3 Hydrochloride salt formation HCl in ethanol or ether Quantitative Enhances stability and handling

Chemical Reactions Analysis

Types of Reactions: 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted triazoles with different functional groups.

Scientific Research Applications

Introduction to 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride

This compound (CAS No. 1394040-44-8) is a compound belonging to the triazole family, characterized by its unique structural features and potential applications in various scientific fields. Its molecular formula is C10H13ClN4C_{10}H_{13}ClN_{4}, and it has a molecular weight of approximately 224.69 g/mol . This compound has garnered attention for its applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant activity against a range of bacterial and fungal pathogens. A study demonstrated that triazole derivatives could inhibit the growth of resistant strains of bacteria, making them valuable in combating infections .
  • Anticancer Properties :
    • The triazole ring system has been associated with anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Further research is needed to elucidate its mechanism of action and efficacy in vivo .
  • Neurological Research :
    • Triazoles have been explored for their neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems could lead to advancements in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

  • Fungicidal Properties :
    • The compound's structure allows it to act as a fungicide, effective against various fungal pathogens affecting crops. This application is particularly relevant in the context of sustainable agriculture, where chemical control methods are increasingly scrutinized .
  • Plant Growth Regulation :
    • Some studies have indicated that triazole compounds can influence plant growth and development by modulating phytohormone levels. This property can be harnessed to improve crop yields and stress resistance .

Material Science

  • Coordination Chemistry :
    • The ability of triazoles to form stable complexes with metal ions opens avenues for their use in coordination chemistry. These complexes can be utilized in catalysis or as sensors for detecting metal ions in environmental samples .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for Staphylococcus aureus, demonstrating its potential as a therapeutic agent .

Case Study 2: Cancer Cell Apoptosis

In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed the induction of apoptosis via the intrinsic pathway, highlighting its potential as an anticancer drug candidate .

Case Study 3: Agricultural Application

Field trials assessing the fungicidal activity of triazole compounds showed that application of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amines significantly reduced the incidence of powdery mildew on cucumber plants by over 50%, suggesting its effectiveness as a biocontrol agent in agriculture .

Mechanism of Action

The mechanism by which 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Features References
This compound C₁₀H₁₃ClN₄ 224.69 Phenyl (1-position), ethylamine (4-position) Protein-ligand interaction studies (e.g., HRP-2 PWWP domain)
1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride C₁₁H₁₅ClN₄ 238.7 Methyl (5-position), phenyl (2-position) Versatile small-molecule scaffold for drug discovery
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C₅H₁₀ClN₅ 179.62 Methyl (5-position), 1,2,4-triazole core Lab reagent with applications in heterocyclic chemistry
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride C₅H₁₁ClN₄ 162.6 Methyl (1-position), chiral ethylamine (4-position) Discontinued research compound; chiral building block
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ 224.69 Phenyl (1-position), triazol-2-yl (2-position) Structural isomer with distinct regiochemistry

Key Differences and Implications

Regiochemistry of Triazole Substitution: The target compound’s 1,2,3-triazole core is substituted at the 1- and 4-positions, whereas analogs like 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride feature substitution at the 2-position.

Triazole Core Variations :

  • Compounds with 1,2,4-triazole cores (e.g., 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride) exhibit distinct electronic properties due to altered nitrogen atom positions, influencing solubility and metabolic stability .

Chirality and Functional Groups :

  • The (1R)-enantiomer in (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride highlights the role of stereochemistry in receptor binding, though its commercial discontinuation limits current applications .

Biological Relevance :

  • The target compound’s confirmed interaction with the HRP-2 PWWP domain underscores its utility in epigenetics research, whereas analogs like 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride are broadly used as scaffolds due to their synthetic accessibility .

Biological Activity

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This triazole derivative exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The compound's chemical formula is C10H12N4C_{10}H_{12}N_4 with a molecular weight of 188.23 g/mol. It is characterized by the presence of a triazole ring, which is often associated with diverse biological activities.

PropertyValue
Chemical FormulaC10H12N4
Molecular Weight188.23 g/mol
IUPAC Name1-(1-phenyltriazol-4-yl)ethanamine
AppearancePowder
Storage Temperature4 °C

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine have been tested against various bacterial strains, showing promising results.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives exhibited MIC values as low as 3.12 µg/mL against S. aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Cytotoxicity

The cytotoxic effects of triazole derivatives have also been investigated. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines.

Research Findings: Cytotoxicity Assays
A cytotoxicity assay conducted on human cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high cytotoxic potential against various cancer types .

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, triazoles can act as inhibitors of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to cell death in fungi.

Safety and Toxicology

While the efficacy of triazole derivatives is noteworthy, safety data remains limited. Preliminary toxicity studies suggest that while some derivatives are well-tolerated at therapeutic doses, further investigations are necessary to fully understand their safety profiles.

Q & A

Q. What are the established synthetic routes for 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride, and how can regiospecificity be ensured during triazole formation?

The compound’s triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method optimized for regioselective 1,4-substitution. Terminal alkynes and azides react under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the triazole ring. For example, primary alkyl/aryl azides (e.g., benzyl azide) and propargylamine derivatives are common precursors. Reaction monitoring via TLC or LC-MS ensures completion, while purification by recrystallization or column chromatography removes copper residues .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the triazole proton (~7.5–8.5 ppm for H-5) and amine/ethylamine backbone.
  • X-ray crystallography : SHELXL ( ) refines crystal structures using high-resolution data. Hydrogen atoms on the amine group are located via difference Fourier maps. Anisotropic displacement parameters validate the chloride counterion’s position .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+) and isotopic pattern matching the HCl salt.

Q. How can researchers assess the purity of this compound?

Purity is determined via:

  • HPLC/UV-Vis : A reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) detects impurities (<2% area).
  • Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values.
  • Karl Fischer titration : Measures residual water (<1% w/w) in the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered triazole rings or counterion placement) be resolved during structure refinement?

Disordered regions are modeled using PART commands in SHELXL. For example, phenyl ring torsional disorder is addressed by splitting occupancy (e.g., 50:50) and applying restraints (e.g., SIMU, DELU) to thermal parameters. The chloride ion’s position is validated via bond valence sum (BVS) analysis, ensuring its interaction with the protonated amine (N–H···Cl distance ~3.1–3.3 Å). Twinning or low-resolution data may require alternative refinement strategies, such as using the TWIN command in SHELXL .

Q. What strategies optimize the yield of the hydrochloride salt during large-scale synthesis?

  • Acid selection : HCl gas or concentrated HCl in anhydrous ether is preferred over aqueous HCl to minimize hydrolysis.
  • Precipitation control : Slow addition of HCl to the free base in cold (<0°C) ethanol induces crystallization.
  • Salt stability : Moisture-sensitive batches are stored under inert gas (argon) with desiccants (P2_2O5_5) to prevent deliquescence .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the compound’s reactivity in downstream functionalization?

Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) deactivate the triazole ring toward electrophilic substitution but enhance stability in basic conditions. For Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the phenyl ring’s para-substituents direct coupling to the triazole’s C-5 position. Computational modeling (DFT) predicts charge distribution, guiding regioselective modifications .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental 1H^1H1H NMR chemical shifts?

Discrepancies arise from solvent effects, hydrogen bonding, or dynamic processes. Solutions include:

  • Solvent correction : Referencing shifts to DMSO-d6_6 or CDCl3_3 databases.
  • VT-NMR : Variable-temperature experiments identify exchange broadening (e.g., amine proton exchange with D2_2O).
  • COSY/NOESY : Correlates coupling between triazole H-5 and adjacent protons to confirm assignments .

Methodological Notes

  • Synthetic protocols prioritize CuAAC due to scalability and minimal side products .
  • Crystallographic refinement requires high-quality crystals (needle-like, >0.2 mm) and SHELXL’s robust constraint system .
  • Purity validation combines orthogonal techniques (HPLC, elemental analysis) to meet publication standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

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